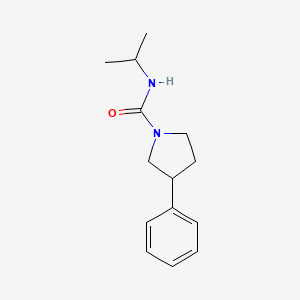

N-isopropyl-3-phenylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

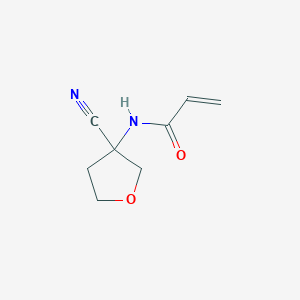

“N-isopropyl-3-phenylpyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include phenyl and carboxamide groups .科学的研究の応用

Melanocortin-4 Receptor Ligands

N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential as melanocortin-4 receptor ligands. Studies have shown that specific isomers of these derivatives exhibit significant affinity towards the melanocortin-4 receptor, suggesting their potential use in the development of treatments targeting conditions related to this receptor, such as obesity and metabolic syndrome. The research conducted by Tran et al. (2008) on 3-arylpyrrolidine-2-carboxamide derivatives, based on 3-phenylpropionamides, highlighted the potent affinity of the 2R,3R-pyrrolidine isomer among the four stereoisomers studied (Tran et al., 2008).

PARP Inhibitors

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including this compound structures, have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit excellent potency against PARP enzymes and cellular assays, making them candidates for the treatment of cancers through the inhibition of DNA repair pathways. Penning et al. (2010) developed a series of these inhibitors, leading to compounds with single-digit nanomolar cellular potency and significant in vivo efficacy in cancer models (Penning et al., 2010).

Cobalt-Catalyzed Coupling Reactions

The reactivity of this compound derivatives has been utilized in cobalt-catalyzed coupling reactions. Specifically, these compounds can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This method provides a straightforward approach to the synthesis of complex molecules, including the selective production of monoalkylated products when N-isopropylcarboxamide is used as a substrate. This reaction demonstrates the potential of this compound derivatives in synthetic organic chemistry and drug synthesis (Chen et al., 2011).

Bioengineering Applications

This compound derivatives have found applications in bioengineering, particularly in the development of thermoresponsive polymers. For instance, poly(N-isopropyl acrylamide) derivatives, which share a similar N-isopropyl group, have been widely investigated for their unique properties in bioengineering applications such as drug delivery, cell sheet engineering, and the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlighted the diverse applications of these materials in studying the extracellular matrix, tumor spheroid formation, and cell manipulation (Cooperstein & Canavan, 2010).

作用機序

Target of Action

The primary target of 3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, low pH, and capsaicin . It plays a crucial role in the transmission of nociceptive signals from the peripheral to the central nervous system (CNS) .

Mode of Action

3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide acts as a TRPV1 antagonist . By binding to the TRPV1 receptors, it inhibits the transmission of nociceptive signals from the peripheral to the CNS . This inhibition provides a new strategy for pain relief .

Biochemical Pathways

It is known that the antagonism of trpv1 can lead to the inhibition of pain signal transmission . This suggests that the compound may affect pathways related to pain perception and signal transduction.

Pharmacokinetics

The compound has shown excellent CNS penetration, with a brain/plasma ratio of 1.66 . This indicates that it can effectively cross the blood-brain barrier and exert its effects within the CNS. It also has good bioavailability , which means it can be efficiently absorbed and utilized by the body.

Result of Action

The antagonistic action of 3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide on TRPV1 receptors leads to the inhibition of nociceptive signal transmission . This results in a potential relief of pain . Importantly, the compound has shown no side effects of hyperthermia , which is a common adverse effect associated with many TRPV1 antagonists.

特性

IUPAC Name |

3-phenyl-N-propan-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)15-14(17)16-9-8-13(10-16)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENRZAURNKMSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)

![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)

![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)

![6-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B2944789.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)